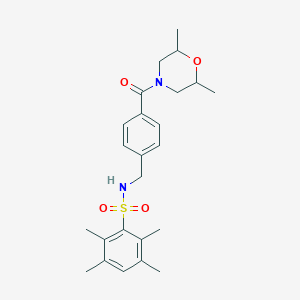

N-(4-(2,6-dimethylmorpholine-4-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring in this compound is substituted with a dimethyl group and a carbonyl group, which could potentially influence its reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, density, and solubility .Applications De Recherche Scientifique

Palladium-Catalyzed Aminocarbonylations

Compounds related to the query have been utilized in palladium-catalyzed aminocarbonylations, where dimethylformamide acts as an efficient source of carbon monoxide. This process facilitates the synthesis of aryl amides from aryl bromides, employing amines like benzylamine and morpholine, under controlled microwave irradiation. This method offers a convenient alternative to traditional carbonylation techniques, especially beneficial for small-scale reactions (Wan, Alterman, Larhed, & Hallberg, 2002).

Antimycobacterial Agents

Another area of research involves the synthesis and biological evaluation of thiourea derivatives bearing a benzenesulfonamide moiety. These compounds have shown promising activity against Mycobacterium tuberculosis, with structure-activity relationship analysis indicating specific moieties contributing to potent antimycobacterial activity (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Alzheimer’s Disease Therapeutics

Research into the synthesis of sulfonamides derived from 4-methoxyphenethylamine has revealed their potential as inhibitors of acetylcholinesterase, a target for Alzheimer’s disease treatment. These compounds exhibit inhibitory activity comparable to established treatments, with comprehensive studies on their mechanism of action and binding affinities (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Antioxidant and Enzyme Inhibitory Properties

Compounds incorporating dimethylamine and morpholine have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. These studies contribute to understanding the compounds' potential in treating diseases associated with oxidative stress and enzyme dysfunction (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Carbonic Anhydrase Inhibitors

The synthesis and characterization of novel sulfonamide compounds have been explored for their role as carbonic anhydrase inhibitors, demonstrating medium to high inhibitory potency against various isoforms. This research is crucial for developing therapeutic agents targeting conditions related to abnormal enzyme activity (Pala, Micheletto, Sechi, Aggarwal, Carta, McKenna, & Supuran, 2014).

Mécanisme D'action

Based on the structure of the compound, it contains a morpholine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . Compounds containing a morpholine ring have been found to exhibit a wide range of biological activities, including acting as serotonin reuptake inhibitors .

Propriétés

IUPAC Name |

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4S/c1-15-11-16(2)20(6)23(19(15)5)31(28,29)25-12-21-7-9-22(10-8-21)24(27)26-13-17(3)30-18(4)14-26/h7-11,17-18,25H,12-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAJHUMQKGRMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2970745.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2970748.png)

![3-Phenyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2970749.png)

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide](/img/no-structure.png)

![1-({[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![8-[(4-ethylpiperazin-1-yl)sulfonyl]quinoline](/img/structure/B2970761.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(thiophen-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2970762.png)

![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)